Ethyl 3-chloro-4-iodo-5-methoxybenzoate

Description

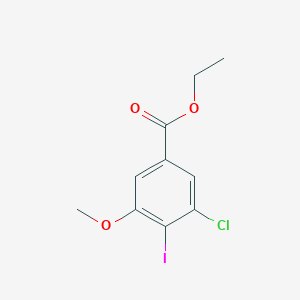

Ethyl 3-chloro-4-iodo-5-methoxybenzoate is a polysubstituted benzoic acid ester featuring chlorine (Cl), iodine (I), and methoxy (OCH₃) groups at the 3-, 4-, and 5-positions of the benzene ring, respectively. This compound’s structural complexity arises from the combination of electron-withdrawing halogens (Cl, I) and an electron-donating methoxy group, which collectively influence its electronic, steric, and reactivity profiles.

Properties

Molecular Formula |

C10H10ClIO3 |

|---|---|

Molecular Weight |

340.54 g/mol |

IUPAC Name |

ethyl 3-chloro-4-iodo-5-methoxybenzoate |

InChI |

InChI=1S/C10H10ClIO3/c1-3-15-10(13)6-4-7(11)9(12)8(5-6)14-2/h4-5H,3H2,1-2H3 |

InChI Key |

WLVFVZGXTSAUSU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)Cl)I)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects

The positions and types of substituents critically distinguish Ethyl 3-chloro-4-iodo-5-methoxybenzoate from related ethyl benzoates:

Ethyl 4-iodobenzoate (Entry 23, ) :

- Substituents: Single iodine at the 4-position.

- Key Differences: Lacking the 3-Cl and 5-OCH₃ groups, this simpler derivative exhibits reduced steric hindrance and electronic modulation. Its reactivity is dominated by the iodine atom, which may participate in halogen-bonding or coupling reactions.

- Ethyl 4-ethoxy-3-iodobenzoate (Entry 12, ) : Substituents: Iodine at 3-position, ethoxy (OEt) at 4-position. Key Differences: The ethoxy group at the 4-position introduces stronger electron-donating effects compared to iodine.

Ethyl 3-chloro-4-[(4-chlorophenyl)methoxy]-5-ethoxybenzoate () :

- Substituents: 3-Cl, 4-(4-chlorobenzyloxy), 5-OEt.

- Key Differences: The bulky 4-(4-chlorobenzyloxy) group increases steric hindrance, likely reducing solubility in polar solvents. The 5-ethoxy group (vs. methoxy in the target compound) may slightly enhance lipophilicity.

Physical and Chemical Properties

While explicit data (e.g., melting points, solubility) for this compound are absent in the evidence, inferences can be made:

- Molecular Weight : Estimated to be higher than simpler analogs (e.g., Ethyl 4-iodobenzoate, MW ≈ 276.05 g/mol) due to additional Cl and OCH₃ groups.

- Solubility: Likely low in water due to the nonpolar iodine and ethyl ester groups. Comparatively, Ethyl 4-ethoxy-3-iodobenzoate (Entry 12) may exhibit marginally better solubility in organic solvents due to its ethoxy group.

Data Tables

Research Findings

- Halogen Reactivity : Iodine in the 4-position (target compound) is more reactive in coupling reactions than chlorine (e.g., Entry 3, ) , but steric effects from adjacent substituents may slow kinetics.

- This contrasts with electron-withdrawing groups (e.g., -CN in Entry 5, ) , which would deactivate the ring.

- Synthetic Utility : The target compound’s iodine atom could enable sequential functionalization, as seen in analogous iodobenzoates used in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.